molecular formula C7H6N4O3 B12117112 Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate

Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate

Cat. No.: B12117112
M. Wt: 194.15 g/mol
InChI Key: VTWGVBPJSLVKPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of catalysts and automated systems can enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization, hydrazine derivatives for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane and controlled temperatures .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a versatile compound for various applications .

Biological Activity

Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate (CAS Number: 57351-62-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₇H₆N₄O₃
  • Molecular Weight : 194.15 g/mol
  • CAS Number : 890626-47-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been reported to exhibit inhibitory effects on specific kinases involved in cellular signaling pathways. For instance, research indicates that similar triazolo-pyrimidine derivatives can inhibit DNA-dependent protein kinases (DNA-PK), which play a crucial role in the DNA damage response and repair mechanisms .

Biological Activity

The compound has shown promising results in various biological assays:

  • Anticancer Activity :
    • In vitro studies have demonstrated that methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives exhibit cytotoxic effects against multiple cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest.
    • A notable study reported that compounds with similar structures effectively inhibited tumor growth in xenograft models when combined with chemotherapeutic agents .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotective Effects :
    • Some derivatives have shown neuroprotective properties in models of neurodegenerative diseases. These compounds may exert their effects by modulating oxidative stress and inflammation pathways .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of a series of triazolo-pyrimidine derivatives. Among them, methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine was identified as a potent inhibitor of cancer cell proliferation in vitro and demonstrated significant tumor regression in vivo models when used in combination with doxorubicin .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of triazolo-pyrimidines indicated that methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine exhibited substantial activity against Staphylococcus aureus and Candida albicans. The study emphasized its potential as a lead compound for developing new antimicrobial therapies .

Data Table: Biological Activities Overview

Biological ActivityAssay TypeResultReference
AnticancerCell ProliferationIC50 = 12 µM (A549 cells)
AntimicrobialDisk DiffusionInhibition Zone = 15 mm
NeuroprotectionOxidative StressReduced ROS levels

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

methyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C7H6N4O3/c1-14-6(13)4-2-5(12)11-3-8-10-7(11)9-4/h2-3H,1H3,(H,9,10)

InChI Key

VTWGVBPJSLVKPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N2C=NNC2=N1

Origin of Product

United States

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